molecular formula C26H26ClN3O3 B12378970 Crm1-IN-3

Crm1-IN-3

Cat. No.: B12378970
M. Wt: 464.0 g/mol
InChI Key: BQXRGKXBCYCKLD-UHFFFAOYSA-N
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Description

Crm1-IN-3 is a small molecule inhibitor that targets the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a nuclear export receptor that mediates the transport of various proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. Inhibition of CRM1 has been shown to have potential therapeutic applications, particularly in the treatment of cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.

    Functional Group Modifications: Introduction of functional groups that are essential for the biological activity of the compound. This may include halogenation, alkylation, or acylation reactions.

    Final Coupling Reaction: The final step involves coupling the core structure with specific functional groups or side chains to obtain the desired inhibitor.

Industrial Production Methods

Industrial production of Crm1-IN-3 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Crm1-IN-3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s stability and efficacy.

    Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity to CRM1.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.

Mechanism of Action

Crm1-IN-3 exerts its effects by binding to the CRM1 protein and inhibiting its function. The binding of this compound to CRM1 prevents the interaction of CRM1 with nuclear export signals (NESs) on cargo proteins, thereby blocking the nuclear export process . This inhibition leads to the accumulation of cargo proteins in the nucleus, which can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets and pathways involved in the action of this compound include the regulation of tumor suppressor proteins, transcription factors, and other key regulatory proteins .

Comparison with Similar Compounds

Crm1-IN-3 is one of several CRM1 inhibitors that have been developed. Other similar compounds include:

Uniqueness of this compound

This compound is unique in its specific binding affinity and selectivity for CRM1. Unlike some other inhibitors, this compound may have a different binding mode or interaction profile, which can result in distinct biological effects and therapeutic potential .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit CRM1-mediated nuclear export makes it a valuable tool for studying cellular processes and developing new treatments for cancer and viral infections.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33)

InChI Key

BQXRGKXBCYCKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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